Fmoc-Abg(N3)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc SPPS is a method used for the synthesis of polypeptides. It involves the use of 9-fluorenylmethyloxycarbonyl (Fmoc) as a protective group for the amino acids during the synthesis .
Synthesis Analysis
In Fmoc SPPS, the thiolester moiety can be installed on-resin using a mercaptopropionic acid linker. This process requires no post-synthetic manipulations and delivers the requisite α-thiolester polypeptide after cleavage from the resin .Molecular Structure Analysis
The molecular structure of the synthesized polypeptide depends on the sequence of amino acids and the type of linkers used in the synthesis. The structure can be analyzed using various techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in Fmoc SPPS include the coupling of amino acids, the removal of the Fmoc protective group, and the cleavage of the synthesized peptide from the resin .Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized polypeptide can be analyzed using various techniques such as mass spectrometry, chromatography, and spectroscopy .Scientific Research Applications
Peptide Synthesis and Modification
Fmoc-Abg(N3)-OH, a derivative of Fmoc-protected amino acids, is significantly used in peptide synthesis and modification. For instance, azido-protected Fmoc-Lys(N3)-OH, synthesized from Fmoc-Lys-OH, has been incorporated into peptides via Fmoc-based solid-phase peptide synthesis (Katayama et al., 2008). This method allows for efficient peptide ligation, demonstrating the utility of such Fmoc derivatives in creating complex peptide structures.
Antibacterial and Biomedical Applications
The advancement in peptide- and amino-acid-based nanotechnology, involving Fmoc-decorated self-assembling building blocks, has led to promising developments in antibacterial and biomedical materials. For example, Fmoc-pentafluoro-l-phenylalanine-OH has been utilized for its antibacterial capabilities, significantly impacting bacterial morphology and viability (Schnaider et al., 2019).
Hydrogel Formation and Characterization
Fmoc-protected amino acids like Fmoc-Phe-OH are known for forming efficient, stable, and transparent hydrogels. These hydrogels have been used for stabilizing fluorescent silver nanoclusters, exhibiting interesting properties such as large Stokes shifts and quantum yields (Roy & Banerjee, 2011). Such applications are indicative of the versatility of this compound derivatives in material science.
Cell Culture and Biocompatibility
This compound derivatives have also been explored for cell culture applications. For instance, Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH dipeptides coassemble to form hydrogels that support the viability and growth of fibroblast cells, mimicking the integrin-binding RGD peptide of fibronectin (Liyanage et al., 2015). This highlights the potential of Fmoc derivatives in developing extracellular matrix-mimetic scaffolds for biomedical applications.
Nanomaterials and Hybrid Hydrogels
The incorporation of functionalized single-walled carbon nanotubes (f-SWCNT) into Fmoc-protected amino acid-based hydrogels illustrates the creation of hybrid nanomaterials. These hybrid hydrogels exhibit enhanced thermal stability and mechanical properties, making them suitable for various applications (Roy & Banerjee, 2012).
Self-Assembly and Hydrogelation
The study of low molecular weight hydrogelators, like Fmoc-protected aromatic amino acids derived from phenylalanine, has shed light on their self-assembly and hydrogelation behavior. Modifications in the side chain of these derivatives significantly affect their self-assembly properties, useful in developing hydrogels for complex buffered media (Ryan et al., 2011).
Mechanism of Action
Target of Action
Fmoc-Abg(N3)-OH, like other Fmoc-modified amino acids, primarily targets the process of self-assembly . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making these compounds excellent bio-organic scaffolds for diverse applications .
Mode of Action
The mode of action of this compound involves its interaction with other similar molecules to form self-assembled structures . This self-assembly is facilitated by the Fmoc moiety, which can form well-defined crystalline structures through uniform parallel Fmoc stacking . The optimization of ion concentrations also plays a role in this process .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the formation of various structures that serve as bio-organic scaffolds . These structures have unique properties and can be used in diverse applications, from antimicrobial materials to emulsifiers for food, cosmetic, and biomedical industries .
Pharmacokinetics
The compound’s self-assembly features and potential applications suggest that these properties would be crucial for its bioavailability and efficacy .
Result of Action
The result of this compound’s action is the formation of distinct micro/nanostructures through a bottom-up approach . These structures can be tuned by controlling environmental parameters . The compound’s action results in the creation of novel scaffolds for the design of functional materials .
Action Environment
The action of this compound is influenced by environmental factors. For instance, solvent variation can control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids . This suggests that the compound’s action, efficacy, and stability can be tuned by manipulating the environmental parameters .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-azidobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c22-24-23-11-5-6-12-25(13-20(26)27)21(28)29-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-14H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWAOXCPEFZRDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCCCN=[N+]=[N-])CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.